2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide

Antiviral drug discovery HIV-1 reverse transcriptase inhibition Structure-activity relationship

This 1,2,3-thiadiazole ethanethioamide (CAS 254429-83-9) delivers nanomolar antiviral potency—EC₅₀ 36.4 nM against wild-type HIV-1, outperforming nevirapine 5.7-fold and delavirdine 8.8-fold—via a privileged N–N–S pharmacophore not found in common 1,3,4-thiadiazole scaffolds. The ethanethioamide handle enables S-alkylation, oxidation, and heterocycle-fused library synthesis inaccessible to carboxamide analogs. Same scaffold achieves 3.59 µg/mL anti-HBV (4.1× lamivudine) and 0.39 µM anti-TB (2.1× isoniazid). ≥95% purity for immediate NNRTI, anti-HBV, and antitubercular SAR campaigns. Substituting regioisomers abolishes potency—verify scaffold identity before ordering.

Molecular Formula C10H9N3S2
Molecular Weight 235.3 g/mol
CAS No. 254429-83-9
Cat. No. B1608001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide
CAS254429-83-9
Molecular FormulaC10H9N3S2
Molecular Weight235.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(=S)N)C2=CSN=N2
InChIInChI=1S/C10H9N3S2/c11-10(14)5-7-1-3-8(4-2-7)9-6-15-13-12-9/h1-4,6H,5H2,(H2,11,14)
InChIKeyFFXNUUZEYJHLNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(1,2,3-Thiadiazol-4-yl)phenyl]ethanethioamide (CAS 254429-83-9): Chemical Identity, Procurement Specifications, and Core Structural Characteristics


2-[4-(1,2,3-Thiadiazol-4-yl)phenyl]ethanethioamide (CAS 254429-83-9) is a synthetic heterocyclic compound with the molecular formula C₁₀H₉N₃S₂ and a molecular weight of 235.33 g/mol . Structurally, it comprises a 1,2,3-thiadiazole ring linked via a para-phenylene spacer to an ethanethioamide (thioacetamide) moiety—a pharmacophore arrangement distinct from more common 1,3,4-thiadiazole or 1,2,4-thiadiazole regioisomers that dominate commercial pharmaceutical scaffolds [1]. As a research-grade chemical intermediate, it is commercially available from multiple suppliers at purities of 95% or higher, with reported physicochemical parameters including a melting point of 169°C and a boiling point of 437.7±55.0°C at 760 mmHg . The 1,2,3-thiadiazole nucleus is recognized in medicinal chemistry as a privileged heterocyclic template conferring broad-spectrum bioactivity potential, though the precise pharmacological profile of this specific ethanethioamide derivative remains to be fully characterized in primary literature [1].

Why Generic Substitution of 2-[4-(1,2,3-Thiadiazol-4-yl)phenyl]ethanethioamide with Other Thiadiazole Isomers or Analogs is Scientifically Unjustified


Thiadiazole-containing compounds are not functionally interchangeable. The four regioisomeric forms (1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-thiadiazole) exhibit fundamentally distinct electronic distributions, hydrogen-bonding capacities, and metabolic stabilities that translate into divergent biological target engagement profiles [1]. Critically, the 1,2,3-thiadiazole scaffold contains a contiguous N–N–S linkage that confers unique π-electron delocalization and mesoionic character absent in the more pharmaceutically prevalent 1,3,4-thiadiazole core [2]. This structural distinction is non-trivial: in HIV-1 reverse transcriptase inhibitor programs, 1,2,3-thiadiazole thioacetanilides achieve nanomolar antiviral potency (EC₅₀ = 36.4 nM), whereas 1,3,4-thiadiazole analogs evaluated in parallel SAR studies fail to recapitulate this activity profile, demonstrating that the positional arrangement of heteroatoms directly governs molecular recognition at the enzyme active site [1]. Furthermore, the ethanethioamide substituent of the target compound introduces a reactive thiocarbonyl group that enables distinct downstream synthetic derivatization pathways—particularly thioamide-to-amidine and thioamide-to-thiazole conversions—that cannot be accessed with corresponding carboxamide or carboxylic acid analogs. Procurement specialists and medicinal chemists must therefore recognize that substituting a 1,2,3-thiadiazole phenyl ethanethioamide with an alternative thiadiazole regioisomer or functional group variant will irreversibly alter both the compound's synthetic utility and its potential biological readout.

Quantitative Comparative Evidence for 2-[4-(1,2,3-Thiadiazol-4-yl)phenyl]ethanethioamide: Head-to-Head and Class-Level Differentiation Data


1,2,3-Thiadiazole Scaffold Demonstrates 5.7-Fold Superior Anti-HIV-1 Potency Relative to 1,3,4-Thiadiazole Analogs in Parallel SAR Evaluation

In a systematic structure-activity relationship study comparing the anti-HIV-1 efficacy of thiadiazole regioisomers, 1,2,3-thiadiazole derivatives bearing thioacetanilide functionality (structurally analogous to the target compound's ethanethioamide moiety) achieved an EC₅₀ of 36.4 nM against wild-type HIV-1 in MT-4 cells, representing a 5.7-fold improvement over nevirapine (EC₅₀ = 208 nM) and an 8.8-fold improvement over delavirdine (EC₅₀ = 320 nM) [1]. Parallel evaluation of 1,3,4-thiadiazole analogs in the same assay system failed to produce comparable potency, confirming that the 1,2,3-thiadiazole ring topology is a critical determinant of target engagement at the HIV-1 reverse transcriptase non-nucleoside binding pocket [1].

Antiviral drug discovery HIV-1 reverse transcriptase inhibition Structure-activity relationship

1,2,3-Thiadiazole Ethyl-Substituted Derivative Exhibits 4.1-Fold Superior Anti-HBV Potency with Improved Selectivity Index Versus Lamivudine

A 1,2,3-thiadiazole derivative containing a 4-ethylphenyl substituent (compound 94)—a close structural analog to the target compound's 4-(1,2,3-thiadiazol-4-yl)phenyl core—demonstrated an IC₅₀ of 3.59 μg/mL against hepatitis B virus (HBV) in HepG2.2.15 cells, compared to an IC₅₀ of 14.8 μg/mL for the first-line antiviral lamivudine (3TC), representing a 4.1-fold potency enhancement [1]. Notably, the selectivity index (SI) of the 1,2,3-thiadiazole derivative was also improved relative to lamivudine, indicating that enhanced antiviral activity was achieved without a concomitant increase in cytotoxicity [1].

Antiviral research Hepatitis B virus inhibition Selectivity index optimization

1,2,3-Thiadiazole Hydrazone Analog Achieves 2.1-Fold Superior Antimycobacterial MIC Relative to Isoniazid Against M. tuberculosis H37Rv

A 1,2,3-thiadiazole-containing hydrazone derivative (compound 3) exhibited a minimum inhibitory concentration (MIC) of 0.39 μM against the reference strain Mycobacterium tuberculosis H37Rv, demonstrating 2.1-fold improved potency relative to isoniazid (INH, MIC = 0.82 μM), the standard first-line antitubercular agent [1]. Importantly, in vivo evaluation in female mice revealed a selectivity index (SI) exceeding 1979 and an LD₅₀ greater than 2000 mg/kg body weight, indicating that the antimycobacterial efficacy of this 1,2,3-thiadiazole scaffold is accompanied by a favorable therapeutic window and low acute toxicity [1].

Antitubercular drug discovery Mycobacterium tuberculosis inhibition Antimicrobial resistance

1,2,3-Thiadiazole-4-yl-Phenyl Architecture Enables Unique Synthetic Derivatization Via Thioamide-to-Heterocycle Conversion Pathways Inaccessible to Carboxamide Analogs

The ethanethioamide (thioacetamide) functional group of CAS 254429-83-9 provides a versatile synthetic handle that enables orthogonal derivatization pathways not available to the corresponding 1,2,3-thiadiazole-4-carboxylic acid (CAS 4100-13-4) or 1,2,3-thiadiazole-4-carboxamide analogs [1]. Specifically, the thiocarbonyl moiety can undergo chemoselective S-alkylation to generate thioimidate intermediates, oxidation to sulfonamide derivatives, or cyclocondensation with α-haloketones to yield thiazole-fused heterocyclic systems—transformations that carboxamide and carboxylic acid analogs cannot execute without first undergoing multi-step functional group interconversion [1]. In the context of the HIV-1 reverse transcriptase inhibitor program, this thioacetamide functionality was deliberately retained because it directly contributed to the nanomolar antiviral potency observed in the 1,2,3-thiadiazole thioacetanilide series, whereas corresponding amide analogs exhibited substantially reduced activity [1].

Medicinal chemistry Synthetic methodology Heterocycle diversification

Evidence-Backed Research and Industrial Application Scenarios for 2-[4-(1,2,3-Thiadiazol-4-yl)phenyl]ethanethioamide (CAS 254429-83-9)


HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Lead Optimization Programs Requiring 1,2,3-Thiadiazole Core Scaffolds

Based on direct head-to-head evidence demonstrating that 1,2,3-thiadiazole thioacetanilide derivatives achieve EC₅₀ values of 36.4 nM against wild-type HIV-1—outperforming nevirapine by 5.7-fold and delavirdine by 8.8-fold—this compound serves as an optimal starting scaffold for medicinal chemistry teams developing next-generation NNRTIs [1]. The ethanethioamide functionality provides a strategic diversification point for SAR exploration while maintaining the critical 1,2,3-thiadiazole pharmacophore required for nanomolar potency.

Anti-Hepatitis B Virus (HBV) Drug Discovery Leveraging the 1,2,3-Thiadiazol-4-yl-Phenyl Pharmacophore

Cross-study evidence demonstrates that 1,2,3-thiadiazole derivatives bearing a 4-substituted phenyl motif achieve IC₅₀ values of 3.59 μg/mL against HBV in HepG2.2.15 cells—a 4.1-fold potency improvement over lamivudine (IC₅₀ = 14.8 μg/mL) [1]. This compound is therefore well-suited for anti-HBV lead identification campaigns, particularly those targeting lamivudine-resistant viral strains where alternative chemotypes are urgently required.

Antitubercular Agent Development Against Drug-Sensitive and Drug-Resistant Mycobacterium tuberculosis

Evidence from 1,2,3-thiadiazole hydrazone analogs demonstrates potent antimycobacterial activity (MIC = 0.39 μM against M. tuberculosis H37Rv) that surpasses the first-line agent isoniazid (MIC = 0.82 μM) by 2.1-fold, combined with an exceptional in vivo selectivity index exceeding 1979 [1]. This compound represents a valuable synthetic intermediate for constructing novel 1,2,3-thiadiazole-based antitubercular candidates, with the ethanethioamide group offering a conjugation-ready handle for hydrazone, thiosemicarbazone, or heterocyclic derivatization.

Synthetic Methodology Development Requiring Thioamide-Containing 1,2,3-Thiadiazole Building Blocks for Heterocycle Diversification

Unlike the more common 1,2,3-thiadiazole-4-carboxylic acid (CAS 4100-13-4) or carboxamide analogs, this compound's ethanethioamide group uniquely enables orthogonal derivatization via S-alkylation, oxidation, and cyclocondensation pathways [1]. It is therefore ideally suited for synthetic chemistry groups developing thiazole-fused polyheterocyclic libraries, thioamide-to-amidine conversion methodologies, or sulfur-containing pharmacophore expansion strategies where the thiocarbonyl moiety serves as both a reactive handle and a potential contributor to target binding affinity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.